molecular formula C10H12O2 B1628348 2-Propylbenzoic acid CAS No. 2438-03-1

2-Propylbenzoic acid

Cat. No.: B1628348
CAS No.: 2438-03-1
M. Wt: 164.2 g/mol
InChI Key: GADSJKKDLMALGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For example, the Friedel-Crafts alkylation of benzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-propylbenzoyl chloride. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Propylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-propylbenzaldehyde or this compound derivatives.

    Reduction: Reduction of this compound can yield 2-propylbenzyl alcohol.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Propylbenzaldehyde, this compound derivatives.

    Reduction: 2-Propylbenzyl alcohol.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

2-Propylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 2-propylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of its use. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

2-Propylbenzoic acid can be compared with other benzoic acid derivatives, such as:

    Benzoic acid: The parent compound with a simpler structure.

    2-Methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.

    2-Ethylbenzoic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

2-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADSJKKDLMALGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557642
Record name 2-Propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-03-1
Record name 2-Propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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